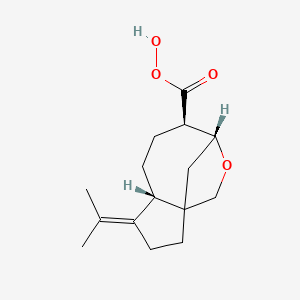

Aspterric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Natural product derived from fungal source.

Application in Plant Growth Regulation

Scientific Field: Plant Biology

Summary of the Application: Aspterric acid is a carotene-type sesquiterpene and plant growth regulator. It has been found to inhibit pollen development, reduce stem length at first flowering, and increase the time to bolting and first flowering in Arabidopsis thaliana.

Methods of Application: Aspterric acid is supplied as a solid and a stock solution may be made by dissolving the aspterric acid in the solvent of choice, which should be purged with an inert gas. It was used at a concentration of 38 μM in the study.

Results or Outcomes: Aspterric acid exerts its effects on reproductive growth in Arabidopsis thaliana without inhibiting biosynthesis and transport of the plant growth regulator indole-3-acetic acid.

Aspterric acid is a naturally occurring sesquiterpenoid compound classified within the carotane group, primarily isolated from the fungus Aspergillus terreus IFO-6123. Its molecular structure has been elucidated through various chemical methods, including X-ray crystallography, which confirmed its unique tricyclic configuration. The compound exhibits a complex arrangement of carbon atoms and functional groups that contribute to its biological activities and potential applications in agriculture and medicine .

Aspterric acid is synthesized via a series of enzymatic reactions involving the cyclization of farnesyl diphosphate. The biosynthetic pathway includes the action of specific enzymes such as AstA, which catalyzes the initial cyclization, followed by oxidation reactions mediated by AstB and AstC. These reactions lead to the formation of aspterric acid from simpler isoprenoid precursors, showcasing its intricate biosynthetic origin .

The compound acts as a competitive inhibitor of dihydroxy acid dehydratase, an enzyme involved in branched-chain amino acid biosynthesis. This inhibition suggests that aspterric acid can interfere with metabolic pathways in plants and fungi, making it a candidate for herbicidal applications .

Aspterric acid has demonstrated significant biological activities, particularly as a herbicide. It effectively inhibits pollen formation in plants like Arabidopsis thaliana without adversely affecting pistil development. This selective inhibition indicates its potential use in agricultural practices, particularly in hybrid seed production where controlled pollination is essential . Additionally, aspterric acid exhibits antifungal properties, contributing to its role in natural product discovery aimed at pest control .

The synthesis of aspterric acid can be achieved through both natural extraction from Aspergillus terreus and synthetic methods. The natural extraction process typically involves fermentation techniques to cultivate the fungus under controlled conditions, allowing for the accumulation of the compound. Synthetic approaches have also been explored, utilizing readily available starting materials to construct the carotane-type structure through multi-step organic reactions .

Recent advancements in genetic engineering have enabled the heterologous expression of biosynthetic gene clusters in yeast, leading to enhanced production yields of aspterric acid through metabolic engineering strategies .

Aspterric acid's primary applications lie in agriculture as a natural herbicide. Its ability to inhibit pollen development while sparing other plant structures makes it valuable for crop management and hybridization strategies. Furthermore, its antifungal properties position it as a potential agent for controlling plant pathogens . The compound's unique mechanism of action against dihydroxy acid dehydratase also highlights its potential for developing new herbicidal formulations that target specific metabolic pathways in weeds and pests .

Studies have shown that aspterric acid interacts specifically with the active site of dihydroxy acid dehydratase from various organisms, including Arabidopsis thaliana and Aspergillus terreus. These interactions are characterized by competitive inhibition, where aspterric acid binds to the enzyme's active site more effectively than its natural substrates. This specificity is crucial for its use as a herbicide, as it minimizes off-target effects on beneficial plants while effectively controlling weed growth .

Several compounds exhibit structural and functional similarities to aspterric acid. These include:

- 6-Hydroxymellein: Another inhibitor of pollen development isolated from Aspergillus terreus, which acts at different stages of pollen formation.

- Lovastatin: A well-known fungal metabolite with cholesterol-lowering properties; while not a direct herbicide, it shares a similar biosynthetic origin.

- Farnesol: A precursor in the biosynthesis of sesquiterpenes; it plays a role in various biological activities but lacks the specific herbicidal properties of aspterric acid.

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Aspterric Acid | Aspergillus terreus | Herbicidal; inhibits pollen development | Tricyclic structure; competitive inhibitor |

| 6-Hydroxymellein | Aspergillus terreus | Inhibits pollen development | Acts at meiosis stage |

| Lovastatin | Aspergillus terreus | Cholesterol-lowering | Well-studied pharmacological agent |

| Farnesol | Various plants | Antimicrobial; signaling molecule | Precursor for sesquiterpenes |

Aspterric acid's unique structural features and specific biological activity make it distinct among these similar compounds, particularly regarding its targeted herbicidal action and potential applications in sustainable agriculture .

Fungal Biosynthesis in Aspergillus terreus and Penicillium Species

Aspterric acid represents a structurally unique sesquiterpenoid natural product with the molecular formula C₁₅H₂₂O₄ and molecular weight of 266.33 g/mol [1] [2]. This tricyclic compound was first isolated from Aspergillus terreus strain IFO-6123, where its structure and absolute configuration were established through chemical analysis and X-ray crystallography of its p-bromobenzoate derivative [3]. The compound belongs to the carotane group of sesquiterpenoids and exhibits a complex polycyclic architecture featuring an ether bridge and carboxylic acid functionality [4] [3].

Aspergillus terreus serves as the primary natural source for aspterric acid production, with various strains demonstrating the capacity for biosynthesis [5] [6]. Marine-derived Aspergillus terreus strain RA2905 has been particularly well-studied, showing robust secondary metabolite production capabilities [7]. The fungus produces aspterric acid alongside other bioactive compounds including 6-hydroxymellein, both of which function as inhibitors of pollen development in Arabidopsis thaliana [5] [8].

Penicillium species represent an alternative natural source for aspterric acid and related derivatives [1] [9]. Research has identified Penicillium brasilianum as a particularly significant source, contributing essential cytochrome P450 enzymes utilized in heterologous biosynthesis systems [10] [11]. Additionally, novel strains such as Penicillium piltunense have been discovered to produce aspterric acid derivatives with potential herbicidal properties, expanding the known fungal repertoire capable of producing this compound class [9].

The biosynthetic gene cluster responsible for aspterric acid production consists of four open reading frames designated astA, astB, astC, and astD [12] [13]. This 17-kilobase gene cluster is conserved among several fungal species and contains genes encoding a sesquiterpene cyclase, two cytochrome P450 monooxygenases, and a self-resistance dihydroxyacid dehydratase [12] [14]. The astD gene encodes a dihydroxyacid dehydratase homolog that confers resistance to aspterric acid, representing a classical example of self-protection mechanisms in natural product biosynthesis [14] [15].

| Fungal Species | Strain Designation | Biosynthetic Role | Key Characteristics |

|---|---|---|---|

| Aspergillus terreus | IFO-6123 | Original producer | First isolated source, structural determination |

| Aspergillus terreus | RA2905 | Marine producer | Enhanced secondary metabolite production |

| Penicillium brasilianum | Various | Enzyme source | Cytochrome P450 donors for heterologous systems |

| Aspergillus taichungensis | IBT 19404 | Enzyme source | Sesquiterpene cyclase donor |

| Penicillium piltunense | Marine isolate | Derivative producer | Novel aspterric acid analogs |

Enzymatic Mechanisms in Sesquiterpenoid Production

The biosynthetic pathway for aspterric acid involves a concise three-step enzymatic cascade that transforms farnesyl diphosphate into the final tricyclic product [12] [13]. This pathway exemplifies the efficiency of fungal secondary metabolite biosynthesis, utilizing specialized enzymes to construct complex molecular architectures from simple precursors.

AstA functions as the initial sesquiterpene cyclase, catalyzing the cyclization of farnesyl diphosphate to form the daucane intermediate [12] [13]. This enzyme belongs to the class of terpene synthases responsible for creating the basic carbon skeleton of sesquiterpenoid natural products [10] [11]. The cyclization reaction proceeds through a carbocation mechanism, with the enzyme providing the appropriate active site architecture to direct the formation of the specific ring system characteristic of aspterric acid [13] [11].

AstB represents the first cytochrome P450 monooxygenase in the pathway, responsible for the oxidation of the daucane intermediate to yield an α-epoxy carboxylate [12] [13]. Cytochrome P450 enzymes are heme-containing monooxygenases that utilize molecular oxygen and reducing equivalents to perform various oxidation reactions [16]. The AstB enzyme specifically catalyzes epoxidation, introducing the oxygen functionality that becomes incorporated into the final ether bridge structure [13] [16].

AstC serves as the terminal cytochrome P450 in the biosynthetic sequence, performing the crucial hydroxylation reaction at carbon-15 that enables intramolecular epoxide opening to form the tricyclic aspterric acid structure [12] [13]. This enzyme demonstrates the sophisticated chemical transformations possible through P450 catalysis, facilitating both hydroxylation and subsequent ring closure through nucleophilic attack [13] [16]. The reaction mechanism involves initial hydroxylation followed by spontaneous cyclization to generate the characteristic tetrahydrofuran ring system [16].

Heterologous expression studies in Saccharomyces cerevisiae have validated the biosynthetic pathway and enabled optimization of enzyme combinations for improved production [12] [10]. Research has demonstrated that combining the sesquiterpene cyclase from Aspergillus taichungensis IBT 19404 with cytochrome P450 enzymes from Penicillium brasilianum results in optimal aspterric acid synthesis efficiency, achieving titers of 33.21 mg/L under optimized fermentation conditions [10] [11].

| Enzyme | Classification | Substrate | Product | Reaction Type |

|---|---|---|---|---|

| AstA | Sesquiterpene cyclase | Farnesyl diphosphate | Daucane intermediate | Cyclization |

| AstB | Cytochrome P450 | Daucane intermediate | α-epoxy carboxylate | Epoxidation |

| AstC | Cytochrome P450 | α-epoxy carboxylate | Aspterric acid | Hydroxylation/cyclization |

| AstD | Dihydroxyacid dehydratase | Not applicable | Not applicable | Self-resistance |

Ecological Roles in Fungal-Plant Interactions

Aspterric acid functions as a specialized metabolite that mediates complex interactions between fungi and plants, serving multiple ecological roles that extend beyond simple antimicrobial activity [8] [17]. The compound acts as a potent inhibitor of pollen development in Arabidopsis thaliana, with inhibitory effects observed at concentrations as low as 38 micromolar [8] [17]. This activity suggests that aspterric acid may serve as a chemical tool for fungi to manipulate plant reproductive processes, potentially providing competitive advantages in natural ecosystems.

The mechanism of pollen inhibition involves interference with meiotic processes and microspore development stages [8]. Microscopic examination reveals that aspterric acid treatment causes inhibition at meiosis, disrupting the normal progression of pollen maturation [8]. This selective targeting of reproductive development represents a sophisticated strategy for ecological competition, as it can reduce plant fitness without immediately killing the host organism [17] [18].

Aspterric acid demonstrates complex interactions with plant hormone systems, particularly with indole-3-acetic acid pathways [17] [18]. Research has shown that the compound affects reproductive growth in Arabidopsis thaliana without inhibiting indole-3-acetic acid biosynthesis and transport, suggesting a distinct mechanism of action from typical auxin antagonists [17]. The application of indole-3-acetic acid can partially restore normal pollen development in aspterric acid-treated plants, indicating that the compound may interfere with auxin-mediated developmental processes [18].

The ecological significance of aspterric acid extends to its role as a natural herbicide targeting the branched-chain amino acid biosynthetic pathway in plants [14] [19]. The compound functions as a submicromolar inhibitor of dihydroxyacid dehydratase, an enzyme essential for the synthesis of valine, leucine, and isoleucine [14] [15]. This mechanism represents a novel mode of action not currently exploited by commercial herbicides, highlighting the potential evolutionary advantage conferred by aspterric acid production [14] [19].

Fungal production of aspterric acid may serve as a defensive strategy against plant-derived antimicrobial compounds [20] [21]. The compound's ability to disrupt plant metabolism and development could provide protection for fungal communities in competitive environments where plants produce secondary metabolites with antifungal properties [20]. This represents an example of chemical warfare between fungi and plants, with aspterric acid serving as a fungal weapon in the ongoing evolutionary arms race [21].

The self-resistance mechanism encoded by the astD gene demonstrates the sophisticated nature of fungal secondary metabolite production systems [14] [15]. By producing a resistant variant of the target enzyme, Aspergillus terreus and related species can utilize aspterric acid as an ecological weapon while protecting their own cellular processes from inhibition [15] [22]. This strategy represents a common theme in natural product biosynthesis, where producing organisms must evolve mechanisms to avoid self-toxicity [14] [22].

| Ecological Function | Target Organism | Mechanism | Biological Significance |

|---|---|---|---|

| Pollen development inhibition | Arabidopsis thaliana | Meiotic disruption | Reproductive interference |

| Plant growth regulation | Various plant species | Hormonal pathway interference | Competitive advantage |

| Herbicidal activity | Broadleaf and graminaceous weeds | Dihydroxyacid dehydratase inhibition | Metabolic disruption |

| Chemical defense | Competing microorganisms | Antimicrobial activity | Niche protection |

Aspterric acid functions as a potent competitive inhibitor of dihydroxy-acid dehydratase, the third enzyme in the plant branched-chain amino acid biosynthetic pathway [1] [2]. The compound demonstrates submicromolar inhibitory activity against plant dihydroxy-acid dehydratase enzymes, with inhibition constants ranging from 0.30 to 0.31 micromolar for Arabidopsis thaliana and Aspergillus terreus dihydroxy-acid dehydratase, respectively [1] [2] [3].

The molecular mechanism of inhibition involves competitive binding to the enzyme active site, where the hydroxycarboxylic acid group of aspterric acid mimics the binding mode of natural substrates such as dihydroxyisovalerate and dihydroxymethylvalerate [1] [2]. Crystal structure analysis of the Arabidopsis thaliana dihydroxy-acid dehydratase-aspterric acid complex at 2.0 Angstrom resolution reveals that the compound anchors to the active site through multiple interaction mechanisms [1].

The polar interactions involve coordination of the carboxyl and hydroxyl groups of aspterric acid with the magnesium ion cofactor [1]. Specifically, the carboxyl oxygen atoms establish hydrogen bonding interactions with the backbone nitrogen atoms and side-chain oxygen atoms of threonine 216, the carboxyl oxygen atom of glutamate 463, the carboxyl oxygen atom of aspartate 140, and a water molecule positioned 2.75 Angstrom from the iron atom of the 2-iron-2-sulfur cluster [1]. The alpha-hydroxyl group of aspterric acid maintains hydrogen bonding distance interactions with the carboxylates of aspartate 140 and glutamate 463 while coordinating with the magnesium ion [1].

The hydrophobic moiety of aspterric acid, comprising a nonpolar 5,7-bicyclic ring system, occupies the substrate entrance cavity through extensive hydrophobic interactions with residues lining the substrate entry channel [1] [2]. These interactions involve methionine 102, isoleucine 177, valine 178, phenylalanine 181, tyrosine 215, and leucine 465 [1]. Such nonpolar interactions are not achievable with natural substrates, explaining the strong binding affinity of aspterric acid to dihydroxy-acid dehydratase with an inhibition constant of approximately 300 nanomolar [1].

The binding of aspterric acid induces conformational changes in the enzyme structure to accommodate the larger molecular size compared to natural substrates [1]. The active chamber expands by displacing residues forming the cavity, including isoleucine 177, valine 178, phenylalanine 181, glycine 490, and glutamate 463 [1]. The benzene ring of phenylalanine 181 rotates approximately 50 degrees away, while valine 178 shifts approximately 1 Angstrom, resulting in displacement of the alpha-helix formed by residues 178 to 200 by approximately 0.6 Angstrom [1].

Herbicidal Efficacy and Structure-Activity Relationships

Aspterric acid demonstrates significant herbicidal activity against multiple weed species through pre-emergence application [4] [5]. Laboratory evaluations reveal strong inhibitory effects on the germination of Amaranthus tricolor, Portulaca oleracea, Bidens pilosa, Lolium perenne, and Leptochloa chinensis [4] [5]. The compound exhibits superior inhibitory effects on root development compared to shoot growth across tested weed species [4] [5].

Structure-activity relationship studies involving systematic mutagenesis of dihydroxy-acid dehydratase reveal critical molecular determinants for aspterric acid binding and resistance [1]. Mutations at key residues in the substrate entrance channel significantly affect inhibitor sensitivity, providing insights into the molecular basis of herbicidal activity [1].

Analysis of single amino acid substitutions demonstrates that mutations to larger hydrophobic residues at positions 177, 178, 496, and 497 in Arabidopsis thaliana dihydroxy-acid dehydratase increase resistance to aspterric acid [1]. The isoleucine 177 to phenylalanine mutation produces the most dramatic increase in resistance, elevating the half-maximal inhibitory concentration from 0.249 micromolar to 37.0 micromolar, representing a 148.6-fold increase in resistance [1]. This mutation reduces the active site cavity size, preventing accommodation of the hydrophobic portion of aspterric acid [1].

Valine 178 mutations to larger amino acids also enhance resistance, with the valine 178 to phenylalanine substitution increasing the half-maximal inhibitory concentration to 5.991 micromolar [1]. Crystal structure analysis reveals that the tryptophan substitution at position 178 adopts two conformations, narrowing the channel entrance and occupying the position typically occupied by the isopropylcyclopentane moiety of aspterric acid [1].

Mutations at position 496 demonstrate that substitutions to leucine, isoleucine, and phenylalanine increase aspterric acid resistance with half-maximal inhibitory concentrations of 0.824, 1.140, and 2.940 micromolar, respectively [1]. The leucine and isoleucine variants maintain relatively high catalytic efficiency, suggesting that these side chains provide sufficient steric hindrance to enhance resistance without severely compromising substrate binding [1].

Position 497 mutations show similar patterns, with valine to phenylalanine substitution increasing resistance to 1.246 micromolar [1]. Structural analysis demonstrates that the phenylalanine ring induces rotation of phenylalanine 495 by approximately 53 degrees, altering the conformation of the 489-493 loop and restricting access to the active site [1].

Double mutations combining leucine substitutions at different positions do not demonstrate synergistic resistance effects, with combinations such as isoleucine 177 leucine/valine 497 leucine actually showing enhanced sensitivity compared to wild-type enzyme [1]. This suggests that optimal resistance requires balanced modifications that maintain enzyme function while restricting inhibitor access.

Effects on Pollen Development in Arabidopsis thaliana

Aspterric acid exerts specific inhibitory effects on pollen development in Arabidopsis thaliana at concentrations of 38 micromolar [6] [7]. Microscopic examination of pollen development indicates that aspterric acid treatment causes inhibition at the meiotic stage of pollen formation [6] [7]. This developmental specificity distinguishes aspterric acid from other pollen development inhibitors that may act at different stages of the reproductive process.

The compound affects reproductive growth parameters in Arabidopsis thaliana without interfering with indole-3-acetic acid biosynthesis and transport [8]. Treatment with 100 micromolar aspterric acid reduces pollen growth, decreases stem length at first flowering, and increases the time to bolting and first flowering [8] [9]. These effects can be partially reversed by co-application with indole-3-acetic acid, suggesting that aspterric acid influences auxin-regulated reproductive processes through mechanisms independent of auxin metabolism [8].

The endogenous level of indole-3-acetic acid in stems and leaves of Arabidopsis thaliana treated with 100 micromolar aspterric acid remains similar to untreated controls, confirming that the compound does not inhibit auxin biosynthesis [8]. This selectivity for reproductive development over auxin metabolism indicates that aspterric acid acts through distinct molecular pathways affecting pollen formation and plant reproductive timing [8].

Recovery of normal pollen development can be achieved through co-application of aspterric acid with different concentrations of indole-3-acetic acid [8]. Treatment with 100 micromolar aspterric acid combined with 5 millimolar indole-3-acetic acid significantly restores normal seed production, suggesting that auxin supplementation can overcome the reproductive inhibitory effects of aspterric acid [8].

Selectivity Profiling Across Plant Species

Aspterric acid demonstrates differential activity patterns across various plant species, indicating selective herbicidal properties [10] [11]. The compound effectively inhibits root development and plant growth when applied to representative monocotyledonous species such as Zea mays and dicotyledonous species such as Solanum lycopersicum [10]. However, the degree of sensitivity varies significantly between different plant families and growth forms.

Comparative enzyme inhibition studies reveal species-specific differences in dihydroxy-acid dehydratase sensitivity to aspterric acid [12] [13]. The compound shows potent inhibitory activity against Arabidopsis thaliana dihydroxy-acid dehydratase with an inhibition constant of 0.30 micromolar, while demonstrating somewhat reduced activity against Mycobacterium tuberculosis dihydroxy-acid dehydratase with an inhibition constant of 10.1 micromolar [12] [13]. These differences reflect structural variations in the enzyme active sites across different taxonomic groups.

The selectivity profile extends to agronomically important crop species, where aspterric acid shows potential for selective weed control applications [14]. Studies indicate that the compound exhibits better herbicidal activities against dicotyledonous weed species compared to monocotyledonous weeds at application rates of 375 grams active ingredient per hectare [15]. This selectivity pattern suggests potential utility for targeted weed management in monocotyledonous crops.

Transgenic Arabidopsis thaliana plants expressing the fungal self-resistance gene astD demonstrate strong resistance to aspterric acid, establishing proof-of-concept for developing herbicide-resistant crop varieties [3] [10]. The self-resistance enzyme AstD shares 61.3 percent sequence identity with plant dihydroxy-acid dehydratase but remains completely insensitive to aspterric acid concentrations up to 8 millimolar [1]. This resistance mechanism involves structural modifications that narrow the substrate channel, preventing aspterric acid binding while maintaining catalytic function for natural substrates [1].